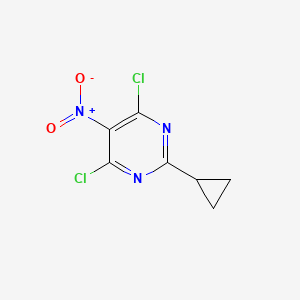

4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

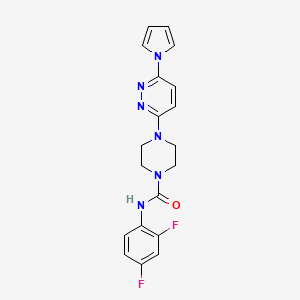

4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine serves as a building block for complex molecules. For example, it has been used efficiently in the solid-phase synthesis of olomoucine, showcasing its utility in regiocontrolled solution and solid-phase synthesis of highly substituted purines and related scaffolds (Hammarström et al., 2002). Additionally, its reactivity has facilitated the synthesis of tetrasubstituted purines, demonstrating its versatility in chemical synthesis (Hammarström et al., 2003).

Molecular Structure Analysis

The molecular structure of 4,6-dichloro-2-cyclopropyl-5-nitropyrimidine and its derivatives have been extensively studied. For instance, the structure of symmetrically 4,6-disubstituted 2-aminopyrimidines reveals the significance of polarized molecular-electronic structures and charge-assisted hydrogen bonding, highlighting the intricate molecular interactions that define its physical and chemical properties (Quesada et al., 2004).

Chemical Reactions and Properties

An unusual aromatic substitution has been observed during the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, underlining the complex chemical behavior of this compound. Such reactions are critical for the preparation of nitropyrimidines used in various biochemical applications (Lopez et al., 2009).

Applications De Recherche Scientifique

Intermediary in Nitropyrimidine Synthesis

4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine has been identified as an essential intermediate in the synthesis of nitropyrimidines. These compounds are significant because they act as inactivators of the DNA repairing protein MGMT. An interesting aspect of its synthesis involves the unexpected formation of 2-amino-4,5,6-trichloropyrimidine, demonstrating an unusual aromatic substitution of the nitro group in related compounds (Lopez et al., 2009).

Building Block for Complex Molecules

The compound serves as a pivotal building block in the synthesis of complex molecules like olomoucine, showcasing its utility in the solution and solid-phase synthesis of libraries of highly substituted purines and related scaffolds (Hammarström et al., 2002). It's also integral in the synthesis of poly-substituted pyrrolo[3,2-d]pyrimidin-7-one 5-oxides, further underlining its importance in creating pharmacologically significant compounds (Čikotienė et al., 2008).

Reactions with C-Nucleophiles

Investigations into the reactions of 4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine with C-nucleophiles reveal the formation of diverse and complex derivatives, illustrating its reactivity and potential for creating a broad range of heterocyclic compounds (Azev et al., 2005).

Mécanisme D'action

Target of Action

It is known that nitropyrimidines often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Generally, nitropyrimidines can act as inhibitors or activators of their target enzymes or receptors, leading to changes in cellular processes .

Pharmacokinetics

Its solubility in acetone suggests that it may be absorbed in the body when administered orally . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

It is known that changes in enzyme or receptor activity can lead to alterations in cellular processes, potentially affecting cell growth, differentiation, or survival .

Propriétés

IUPAC Name |

4,6-dichloro-2-cyclopropyl-5-nitropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3O2/c8-5-4(12(13)14)6(9)11-7(10-5)3-1-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAAKLMJGXTCMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=N2)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2481655.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1-isoquinolinecarboxamide](/img/structure/B2481666.png)

![[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride](/img/structure/B2481670.png)

![[2-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B2481675.png)